N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The exact mass of the compound N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}acetamide is 368.13069707 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-12-8-9-14(10-13(12)2)20-17(24)11-26-19-21-18(22-23-19)15-6-4-5-7-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,24)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUYGVPLNVGOHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The triazole ring structure is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 394.4 g/mol. The compound features a triazole ring that contributes significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N6O3S |
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | UIDSEKCQFTYPBS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole moiety can inhibit specific enzymes and receptors involved in disease processes. For instance, triazoles are known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.
Anticancer Activity
Research has indicated that compounds containing the triazole ring exhibit significant anticancer properties. For example, sulfanyltriazoles have shown promise in inhibiting cancer cell proliferation in various studies. In one study, compounds similar to this compound demonstrated efficacy against colon carcinoma and breast cancer cell lines with IC50 values indicating potent activity .
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial effects. The presence of the sulfanyl group enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property makes it a candidate for treating inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
- Study on Anticancer Activity : A synthesized triazole derivative showed an IC50 value of 6.2 μM against HCT-116 colon cancer cells .
- Antimicrobial Testing : Compounds were tested against various bacterial strains and exhibited significant growth inhibition compared to standard antibiotics .
- Inflammation Model : In vivo studies demonstrated reduced edema in animal models treated with triazole derivatives compared to control groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
